2,5-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-7-15(12(2)22-11)16(20)18-14-8-17-19(10-14)9-13-3-5-21-6-4-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWIBSGDQHZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties, enzyme inhibition, and overall pharmacological effects.
The molecular formula for this compound is with a molecular weight of approximately 288.35 g/mol. Its structure includes a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exert significant cytotoxic effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.0 | Induction of apoptosis |
| Colon Cancer | 7.5 | Cell cycle arrest (G1 phase) |
| Lung Cancer | 6.0 | ROS production |
| Prostate Cancer | 8.0 | Inhibition of topoisomerase II |
These findings suggest that the compound may act as a selective topoisomerase II inhibitor, similar to established chemotherapeutics like etoposide but with lower toxicity to normal cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated selective inhibition of topoisomerase II without intercalating DNA, which is a common mechanism among many anticancer drugs. Molecular docking studies support its role as an ATP-dependent topoisomerase II catalytic inhibitor .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Topoisomerase II | Competitive | 10.0 |
| Protein Kinase C | Non-competitive | 15.0 |
Case Studies
One notable case study involved the evaluation of the compound's effects on human cancer cell lines in vitro. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability across all tested lines. Furthermore, flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents attached to the pyrazole ring and the carboxamide-linked heterocycle. Below is a detailed comparison with key analogs:
Substituent Variations on the Pyrazole Ring
- Target Compound : The pyrazole nitrogen at position 1 is substituted with a tetrahydro-2H-pyran-4-ylmethyl group, introducing a six-membered oxygenated ring. This group may improve solubility and reduce lipophilicity compared to aromatic substituents.
- Analog 1: 2,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide () Substituent: Pyrazin-2-ylmethyl group.
- Analog 2 : N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide ()
Core Heterocycle Modifications
- Target Compound : Furan-3-carboxamide core.
- Analog 3: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () Core: Pyrazole-4-carboxamide with chloro and cyano substituents. Impact: The electron-withdrawing groups (Cl, CN) may enhance reactivity but reduce bioavailability due to higher polarity .
Research Findings and Limitations
- Synthetic Efficiency : The target compound’s synthesis likely employs carbodiimide-mediated coupling (as in ), but yields and purity data are unavailable. Analogs in achieve 62–71% yields via similar methods .
- Thermal Stability : The absence of melting point data for the target compound limits direct comparison. Analogs with tetrahydrofuran or pyrazine substituents () may exhibit lower melting points due to reduced crystallinity .
- Biological Data Gap: No direct studies on the target compound’s activity are cited. Predictions rely on structural analogies to patented GPR139 antagonists and pyrazole-carboxamide bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
